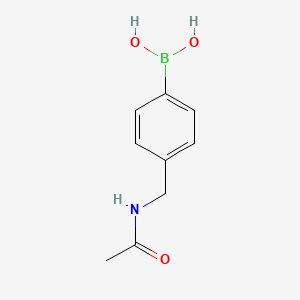
7-Bromothiochroman-4-one
Overview
Description
7-Bromothiochroman-4-one is an organic compound with the molecular formula C9H7BrOS. It belongs to the class of thiochromanones, which are sulfur-containing analogs of chromanones. This compound is characterized by the presence of a bromine atom at the 7th position of the thiochroman-4-one structure. It is a significant compound in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It is known that chromanone derivatives, to which 7-bromothiochroman-4-one belongs, exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone derivatives are known to interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Chromanone derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Chromanone derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
7-Bromothiochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways, thereby modulating their function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels and affecting the cell cycle . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to CYP1A2 results in the inhibition of this enzyme’s activity, thereby affecting the metabolism of its substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as CYP1A2, which catalyzes its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, this compound can impact metabolic flux and metabolite levels, thereby modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is known to be highly permeable across cell membranes, allowing it to reach its intracellular targets . It interacts with specific transporters and binding proteins, which facilitate its distribution within different cellular compartments. The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromothiochroman-4-one can be achieved through several methods. One common approach involves the reaction of 5-bromothiophenol with propanoic acid under reflux conditions, followed by cyclization using polyphosphoric acid . Another method involves the use of benzyltrimethylammonium hydroxide (Triton B) as a reagent, followed by refluxing with acetic acid and treatment with concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures like NMR and HPLC analysis to confirm the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromothiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiochroman-4-one derivatives.
Scientific Research Applications
7-Bromothiochroman-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Chroman-4-one: Lacks the sulfur atom present in thiochroman-4-one, leading to different chemical and biological properties.
Thiochroman-4-one: Similar structure but without the bromine atom at the 7th position.
Flavanone: Another related compound with a similar core structure but different substituents.
Uniqueness: 7-Bromothiochroman-4-one is unique due to the presence of both a bromine atom and a sulfur atom in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom can participate in various substitution reactions, while the sulfur atom can undergo oxidation and reduction reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
7-bromo-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHFFCUGCPOSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
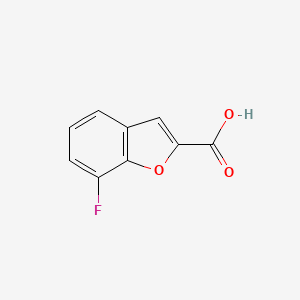
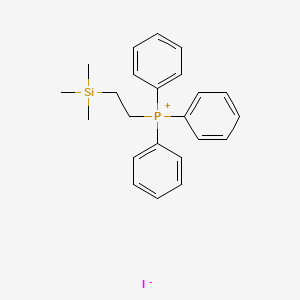
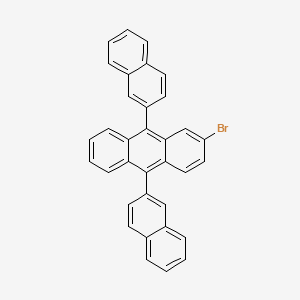
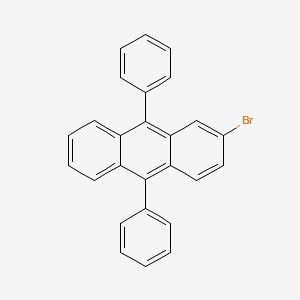
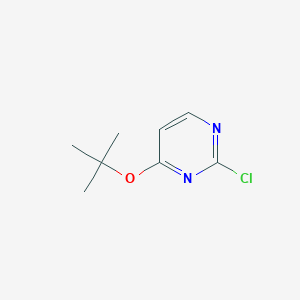
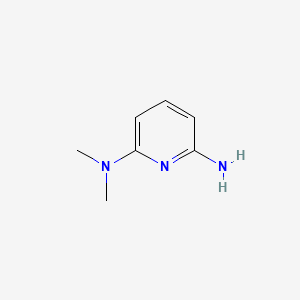
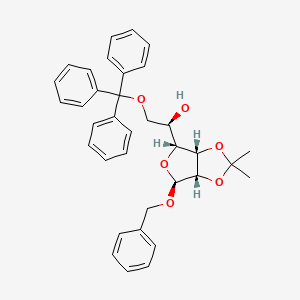
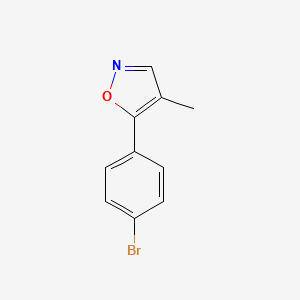
![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)
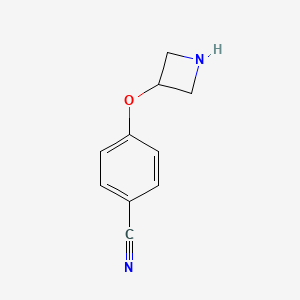


![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)
